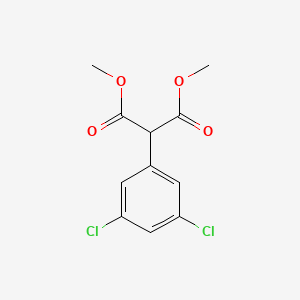
Dimethyl 2-(3,5-dichlorophenyl)malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-(3,5-dichlorophenyl)malonate is an organic compound with the molecular formula C11H10Cl2O4. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by two methyl groups and a 3,5-dichlorophenyl group. This compound is of interest due to its applications in organic synthesis and its role as an intermediate in the production of various chemicals .
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl 2-(3,5-dichlorophenyl)malonate can be synthesized through the esterification of cyanoacetic acid with methanol in the presence of sulfuric acid. . The reaction conditions are typically mild, and the process is designed to minimize the decomposition of cyanoacetic acid and maximize yield.
Industrial Production Methods
For industrial production, the process is scaled up to handle larger quantities of reactants. The method involves the same basic steps but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality .
化学反应分析
Types of Reactions
Dimethyl 2-(3,5-dichlorophenyl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorophenyl group.
Ester Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides, typically under basic conditions.
Ester Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions.
Major Products Formed
Substitution Reactions: Products include substituted malonates with various functional groups.
Ester Hydrolysis: The major products are 3,5-dichlorophenylmalonic acid and methanol.
Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.
科学研究应用
Dimethyl 2-(3,5-dichlorophenyl)malonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of active pharmaceutical ingredients.
Material Science: The compound is used in the development of new materials with specific properties.
作用机制
The mechanism of action of Dimethyl 2-(3,5-dichlorophenyl)malonate involves its interaction with specific molecular targets. In pest control applications, for example, it acts on the nervous system of pests, disrupting their normal function and leading to their elimination. The exact molecular pathways and targets can vary depending on the specific application and the organism involved .
相似化合物的比较
Similar Compounds
Dimethyl Malonate: A simpler ester of malonic acid without the dichlorophenyl group.
Diethyl 2-(3,5-dichlorophenyl)malonate: Similar structure but with ethyl groups instead of methyl groups.
Methyl 2-(3,5-dichlorophenyl)malonate: Contains one methyl ester group and one free carboxylic acid group.
Uniqueness
Dimethyl 2-(3,5-dichlorophenyl)malonate is unique due to the presence of the 3,5-dichlorophenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where such properties are desired, such as in the synthesis of specialized pharmaceuticals and agrochemicals .
属性
分子式 |
C11H10Cl2O4 |
|---|---|
分子量 |
277.10 g/mol |
IUPAC 名称 |
dimethyl 2-(3,5-dichlorophenyl)propanedioate |
InChI |
InChI=1S/C11H10Cl2O4/c1-16-10(14)9(11(15)17-2)6-3-7(12)5-8(13)4-6/h3-5,9H,1-2H3 |
InChI 键 |
MYJACJGIRSMGIO-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(C1=CC(=CC(=C1)Cl)Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


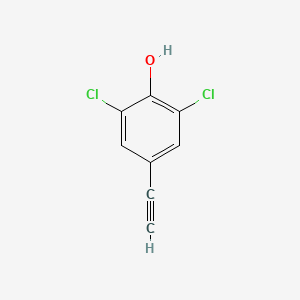
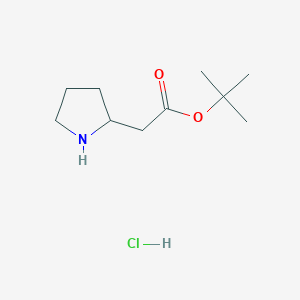
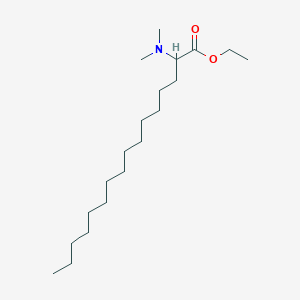


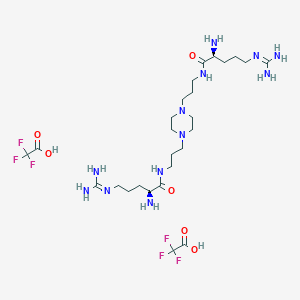
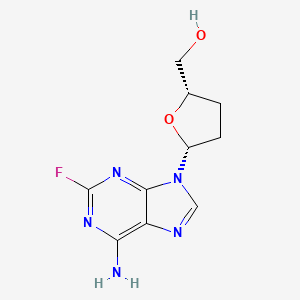
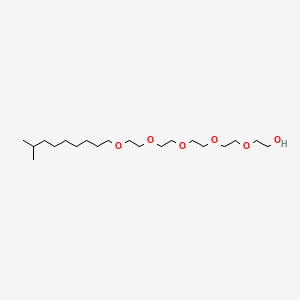



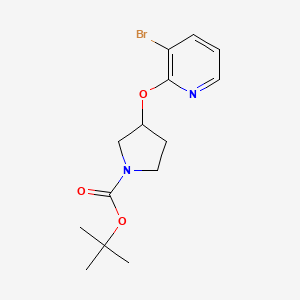
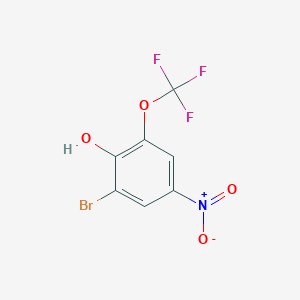
![7-bromo-5-iodo-1H-benzo[d]imidazole](/img/structure/B12841299.png)
